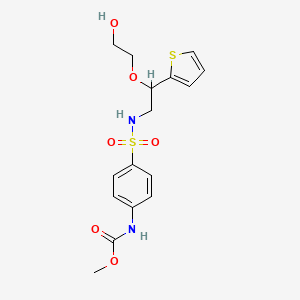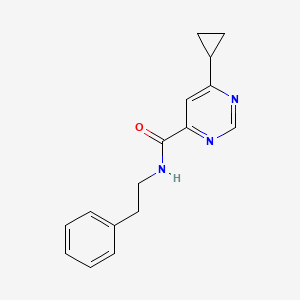
methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a unique organic compound with intricate molecular architecture It is composed of multiple functional groups, contributing to its varied reactivity and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves several steps, each with specific reaction conditions:
Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This step might involve the bromination of thiophene followed by substitution reactions to introduce the 2-(2-hydroxyethoxy)ethyl group.
Preparation of the Phenylsulfamoyl Intermediate: : Separately, the phenylsulfamoyl group is prepared by reacting an appropriate phenyl derivative with sulfonyl chloride and subsequent amination.
Coupling Reaction: : The final step involves coupling the thiophene derivative with the phenylsulfamoyl intermediate under controlled conditions, such as using a base like sodium hydride in an inert solvent, followed by methylation to introduce the carbamate group.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar steps but optimized for efficiency and yield. This could involve:
High-throughput synthesis techniques.
Use of continuous flow reactors to manage reaction conditions more precisely.
Advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized, especially at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the carbamate or sulfamoyl groups, using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate or sulfamoyl sites, under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically in acidic or neutral medium.
Reduction: : Lithium aluminum hydride, sodium borohydride; usually in aprotic solvents like ether or THF.
Substitution: : Alkoxides, amines; usually in the presence of a base such as sodium or potassium hydroxide.
Major Products
The products depend on the specific reactions:
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Varied functionalized compounds based on the nucleophile used.
Applications De Recherche Scientifique
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used in numerous fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying biochemical pathways due to its reactive functional groups.
Medicine: : Research into drug design and interactions, particularly for its potential therapeutic properties.
Industry: : Possible applications in developing new materials or chemical processes.
Mécanisme D'action
The specific mechanism of action of methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate depends on its application:
Biochemical Pathways: : It may interact with enzymes or receptors, altering biochemical pathways.
Therapeutic Effects: : If used in medicine, it might inhibit certain enzymes or mimic natural substrates, affecting physiological processes.
Comparaison Avec Des Composés Similaires
Methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate can be compared with other sulfonyl-phenyl carbamates and thiophene-containing compounds:
Similar Compounds
Methyl 4-aminophenylcarbamate: : Lacks the sulfonyl and thiophene groups.
Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)phenylcarbamate: : Similar but without the thiophene moiety.
Thiophene-2-carboxylate derivatives: : Shares the thiophene core but differs in functional groups.
Uniqueness
Functional Diversity: : The combination of thiophene, sulfamoyl, and carbamate groups in one molecule is rare.
This compound stands out due to its complex structure and versatile reactivity, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVHMBCYKGHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)


![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)
![1-(4-tert-butylphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2512174.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2512188.png)
